N-(1,3-Benzothiazol-2-yl)acetamide
Description
N-(1,3-Benzothiazol-2-yl)acetamide is a heterocyclic compound comprising a benzothiazole core linked to an acetamide group. Its molecular structure enables diverse biological and pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The compound’s planar benzothiazole moiety facilitates π-π stacking interactions, while the acetamide group contributes to hydrogen bonding, critical for binding to biological targets .
Properties
CAS No. |
3028-06-6 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)10-9-11-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,10,11,12) |
InChI Key |
RIYZWBJLPINWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(1,3-Benzothiazol-2-yl)acetamide and its derivatives. For instance, research has shown that related compounds can inhibit key enzymes involved in cancer cell proliferation, such as the PI3Kγ enzyme, which plays a critical role in cancer signaling pathways .
Case Study: Synthesis and Evaluation of Anticancer Activity
- A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines, including lung cancer (A549) and breast cancer (MCF-7). The compounds demonstrated significant antiproliferative activity with some derivatives showing IC50 values in the low micromolar range .
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative 1 | A549 | 5.0 |
| Benzothiazole Derivative 2 | MCF-7 | 4.2 |
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Studies indicate that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Mechanism of Action
- The compound may exert its anti-inflammatory effects by inhibiting COX activity, leading to reduced production of pro-inflammatory mediators.
Agricultural Applications
Benzothiazole derivatives, including this compound, have been explored for their potential as agrochemicals. These compounds can act as fungicides and herbicides due to their ability to disrupt cellular processes in target organisms.
Case Study: Fungicidal Activity
- Research has demonstrated that certain benzothiazole derivatives exhibit significant antifungal activity against plant pathogens. This suggests their potential use in agricultural formulations to protect crops from fungal diseases .
Materials Science
The unique chemical structure of this compound allows it to be utilized in the development of new materials with specific properties.
Chemical Sensors
Benzothiazole derivatives have been incorporated into chemical sensors due to their ability to interact with various analytes. This application is particularly relevant in environmental monitoring and safety assessments.
Example: Sensor Development
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₉H₈N₂OS
- Crystallographic Data: Monoclinic crystal system with space group P2₁/c; hydrogen-bonded dimeric structures stabilize the lattice .
- Synthesis: Typically synthesized via nucleophilic substitution of 2-aminobenzothiazole with chloroacetamide derivatives in polar aprotic solvents .
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of N-(1,3-benzothiazol-2-yl)acetamide derivatives vary significantly based on substituents. Below is a detailed comparison:
Substituent Effects on Antimicrobial Activity
Key Trends :
Impact of Heterocyclic Additions
Key Insights :
Thermal and Solubility Properties
Trends :
Antimicrobial Agents
Neuroprotective Agents
Anticancer Activity
- Piperazine-linked derivatives (e.g., BZ-II) induced apoptosis in breast cancer cells via ROS generation .
Preparation Methods
Procedure
-
Reagents :
-
2-Aminobenzothiazole (1 mmol)
-
Acetic acid (1 mL)
-
Triethyl orthoformate (1.5 mmol, 1.5 equiv)
-
Sodium azide (1.5 mmol, 1.5 equiv)
-
-
Reaction Conditions :
Yield and Characterization
Mechanistic Insights
Triethyl orthoformate and sodium azide facilitate acetylation by stabilizing intermediates. Acetic acid acts as a nucleophile, forming the acetamide group via a proposed mechanism involving acetylium ion intermediates.
Chloroacetylation Followed by Substitution
While primarily used for synthesizing substituted derivatives, this method highlights a foundational step for generating intermediates.
Key Data
Notes
Chloroacetyl chloride is highly reactive, necessitating anhydrous conditions. This method is scalable but less atom-economical compared to direct acetylation.
| Factor | Detail |
|---|---|
| Advantages | High reactivity of acetic anhydride |
| Drawbacks | Moisture sensitivity, corrosive nature |
Crystallographic Characterization
Structural validation is critical for confirming purity and stereochemistry.
Key Findings
-
Crystal Structure :
-
Thermal Data :
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Challenges and Considerations
Q & A
Q. What are the standard synthetic routes for preparing N-(1,3-Benzothiazol-2-yl)acetamide and its derivatives?
- Methodological Answer : A common approach involves coupling reactions between substituted benzothiazol-2-amine precursors and acylating agents. For example, 6-methoxy-1,3-benzothiazol-2-amine can react with 1-(adamantylacetyl)-1H-imidazole in chloroform under reflux to yield N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide derivatives. Purification is typically achieved via crystallization from ethanol or aqueous ethanol . Key steps include controlling reaction temperature (e.g., below 10°C during bromine addition in precursor synthesis) and optimizing solvent systems for recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups such as amide C=O stretches (~1668 cm⁻¹) and N–H vibrations (~3178 cm⁻¹) .
- ¹H NMR : Resolves substituent environments, e.g., methoxy protons (δ ~3.76 ppm) and aromatic protons (δ ~7.01–7.73 ppm) in DMSO-d₆ .
- Elemental Analysis : Validates purity by comparing experimental and calculated C, H, N percentages (e.g., C: 67.38%, H: 6.79%) .
Q. How are hydrogen bonding and crystal packing analyzed in benzothiazole-acetamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For example, N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide forms H-bonded dimers via N–H⋯N interactions (2.85–2.89 Å) and C–H⋯O bonds (2.57–2.62 Å). Non-classical S⋯S interactions (3.62 Å) further stabilize the crystal lattice. Space group determination (e.g., triclinic P1) and refinement using SHELXL software are critical for structural validation .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., inhibition efficiency) be resolved for benzothiazole-acetamide compounds?
- Methodological Answer : Contradictory results may arise from assay conditions or structural variations. For instance, corrosion inhibition efficiency in acidic media (92.46% in 1N H₂SO₄ vs. lower in 1N HCl) can be analyzed using Langmuir adsorption isotherms to compare surface coverage (θ) and adsorption free energy (ΔG°ads). Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization complement mass loss data to validate mechanistic consistency .
Q. What strategies optimize the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Structural Modification : Introducing electron-withdrawing groups (e.g., Cl, NO₂) or bulky substituents (e.g., adamantyl) enhances metabolic stability and target affinity. For example, adamantyl groups improve lipophilicity and intermolecular interactions in crystal lattices .
- Pharmacophore Modeling : In ABCG2 inhibitors like PZ-39, the benzothiazole-triazine backbone is essential for dual activity (inhibition and degradation). Analogue screening identifies critical substituents (e.g., 4-chlorophenyl) for specificity .
Q. How are crystallographic discrepancies addressed during structure refinement?
- Methodological Answer : SHELXL refinement parameters (e.g., R1, wR2) and validation tools (e.g., checkCIF) resolve issues like anomalous displacement parameters or missed symmetry. For example, twin refinement may be required for non-merohedral twinning. Hydrogen atom positions are refined using riding models or difference Fourier maps, with constraints for disordered regions .
Q. What computational methods support structure-activity relationship (SAR) studies for benzothiazole-acetamides?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant activity (e.g., radical scavenging in pyrazolo-benzothiazin acetamides) .
- Molecular Docking : Simulates binding modes to targets like ABCG2 transporters, prioritizing compounds with favorable ΔG values and interaction profiles (e.g., π-π stacking with triazine rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
